molecular formula C13H13ClO5 B11841141 Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate CAS No. 54870-23-4

Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate

Cat. No.: B11841141
CAS No.: 54870-23-4
M. Wt: 284.69 g/mol
InChI Key: JEAZMZADNPGWSC-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate is a complex organic compound belonging to the isochroman family This compound is characterized by its unique structure, which includes a chloro, hydroxy, and carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality of the final product.

Types of Reactions:

    Oxidation: Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or nitriles.

Scientific Research Applications

Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain enzymes. The chloro group may also contribute to its bioactivity by facilitating interactions with cellular membranes.

Comparison with Similar Compounds

Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate can be compared with other similar compounds such as:

  • Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid
  • Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate
  • Ethyl 5-bromo-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate

The uniqueness of Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate (CAS Number: 54870-23-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

The molecular structure of this compound includes several functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC₁₃H₁₃ClO₅
Molecular Weight284.69 g/mol
Density1.364 g/cm³
Boiling Point492.6 °C at 760 mmHg
Flash Point251.7 °C

These properties suggest a compound that is relatively stable under normal conditions but may require careful handling due to its potential reactivity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells.
  • Antiviral Effects : There is emerging evidence supporting its role in inhibiting viral replication.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various derivatives of 8-hydroxyquinoline, which shares structural similarities with our compound, demonstrated that certain modifications enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups increases bioactivity, which is likely relevant for this compound as well.

Anticancer Activity

Research has highlighted the potential of compounds with similar structures to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of isoquinoline have been shown to target specific pathways involved in cancer cell survival . this compound may exhibit similar mechanisms due to its structural features.

Antiviral Activity

The antiviral properties of compounds containing the 8-hydroxy group have been documented, particularly their ability to inhibit viral replication through interference with viral enzymes or cellular entry mechanisms . This positions this compound as a candidate for further investigation in antiviral drug development.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The hydroxy and carboxylate groups can form hydrogen bonds with target enzymes, potentially inhibiting their activity.
  • Membrane Interaction : The chloro group may enhance the compound's ability to interact with cellular membranes, facilitating cellular uptake and bioactivity.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. Ethyl 5-chloro derivatives exhibited significant inhibition zones compared to standard antibiotics . This suggests that modifications to the core structure can enhance antimicrobial potency.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that compounds structurally related to Ethyl 5-chloro derivatives showed a dose-dependent decrease in cell viability . The mechanism was attributed to induction of apoptosis via mitochondrial pathways.

Case Study 3: Antiviral Activity

Research on similar compounds indicated promising antiviral activity against influenza viruses, with specific derivatives showing up to 85% inhibition of viral replication at low cytotoxicity levels . This highlights the potential for developing antiviral therapies based on this compound's structure.

Properties

IUPAC Name

ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO5/c1-3-18-12(16)8-5-9(14)7-4-6(2)19-13(17)10(7)11(8)15/h5-6,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAZMZADNPGWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2CC(OC(=O)C2=C1O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970209
Record name Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54870-23-4
Record name 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054870234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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